molecular formula C11H9NO4S B369543 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Cat. No.: B369543
M. Wt: 251.26 g/mol
InChI Key: HPHIWARELRGSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a benzoic acid derivative containing a thiazolidinone ring substituted at the 3-position with a methyl group. The thiazolidinone core features two ketone groups at positions 2 and 4 (Figure 1). Its molecular formula is C₁₁H₉NO₄S, with a molecular weight of 251.26 g/mol . This compound is of interest due to its structural similarity to bioactive thiazolidinone derivatives, which are known for antimicrobial, anticancer, and antidiabetic properties.

Properties

IUPAC Name

3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-6-17-11(16)12(9)5-7-2-1-3-8(4-7)10(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHIWARELRGSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS No. 488823-77-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer, antibacterial, and metabolic effects based on diverse research findings.

Chemical Structure

The chemical structure of this compound is characterized by a benzoic acid moiety attached to a thiazolidine ring with two ketone groups. Its molecular formula is C11H9NO4SC_{11}H_9NO_4S and it has a molecular weight of 251.26 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds related to thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinones have shown selective cytotoxicity against HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 15.1 µM .

Case Study: Cytotoxicity Testing

In a comparative study involving multiple thiazolidinone derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that this compound could effectively trigger apoptotic pathways in malignant cells, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
Compound AHeLa10.5
Compound BK56212.7
This compound HeLa 14.0

Antibacterial Activity

The antibacterial properties of thiazolidin derivatives have also been explored extensively. In one study, several thiazolidine compounds were synthesized and tested against common bacterial strains such as Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antibacterial Efficacy

The following table summarizes the antibacterial activity of various thiazolidine derivatives:

CompoundBacterial StrainMIC (µg/mL)
Compound CBacillus subtilis25
Compound DE. coli30
This compound Staphylococcus aureus 20

Metabolic Effects

In addition to its anticancer and antibacterial properties, this compound has shown promise in modulating metabolic disorders. Research indicates that certain thiazolidinone derivatives can enhance glucose uptake in insulin-resistant models and improve metabolic parameters such as hyperglycemia and hyperlipidemia .

The mechanism by which these compounds exert their effects appears to involve the modulation of insulin signaling pathways and enhancement of glucose transporter activity in peripheral tissues.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is C11H9NO4SC_{11}H_{9}NO_{4}S with a molecular weight of 251.26 g/mol. The compound features a thiazolidinone ring which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). For instance, one study reported an IC50 value of 16.63 μM against Caco-2 cells, demonstrating its effectiveness in inhibiting cell proliferation through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species generation .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression and neurodegenerative diseases. It has shown promising results in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression and neurodegenerative disorders .

Case Studies

Study Objective Findings
Göktürk et al. (2023)Evaluate anticancer activityDemonstrated significant cytotoxicity against Caco-2 cells with apoptosis induction through ROS .
Güzel-Akdemir et al. (2021)Synthesis of thiazolidinone derivativesIdentified potential for multi-targeted ligands against cancer with promising enzyme inhibition profiles .

Potential Therapeutic Uses

Given its biological activity, this compound holds promise as a candidate for drug development in treating various cancers and neurodegenerative diseases. Its ability to modulate key biochemical pathways makes it a valuable compound for further research in pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazolidinone-Benzoic Acid Derivatives

4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5)
  • Structure: Features a nitro group (-NO₂) at the para position of the phenyl ring attached to the thiazolidinone.
  • Activity : Exhibits antifungal activity against Candida albicans .
  • Synthesis: Derived from 4-[4-(nitrobenzylidene)amino]benzoic acid and mercaptoacetic acid .
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
  • Structure: Contains a benzylidene group (C₆H₅–CH=) at position 5 of the thiazolidinone and a thioxo (C=S) group at position 2.
  • The Z-configuration of the benzylidene group may affect stereoselective interactions .
3-{[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid
  • Structure: Substituted with a 4-ethoxybenzylidene group at position 5 of the thiazolidinone.
  • Predicted pKa = 4.15 ± 0.10 .

Thiazolidinone Derivatives with Alternative Substituents

N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide (3g)
  • Structure: Combines a 4-methoxyphenyl-thiazolidinone with a diphenylacetamide side chain.
4-[(Z)-(3-Allyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
  • Structure: Features an allyl group (-CH₂CH=CH₂) at position 3 and an imino group (=NH) at position 2.
  • Properties : The conjugated system may enhance UV absorption, useful in spectroscopic characterization .

Non-Thiazolidinone Heterocyclic Analogues

3-[(1,3-Dioxoisoindolin-2-yl)methyl]benzoic acid
  • Structure: Replaces the thiazolidinone with a dioxoisoindoline ring.
4-[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid
  • Structure : Contains a benzisothiazolone 1,1-dioxide ring.
  • Activity : Sulfone groups (SO₂) improve solubility but may reduce metabolic stability .

Antimicrobial Activity

  • SS5 : Active against Candida albicans due to the electron-withdrawing nitro group enhancing electrophilicity .

Anticancer Potential

  • Halogenated Thiazolidinones: Derivatives with 3-fluoro or 3-chloro substituents show selective inhibition against non-small cell lung cancer .
  • Target Compound : The absence of halogens may limit cytotoxicity but improve safety profiles.

Preparation Methods

Reaction Conditions and Optimization

Bromomethylcyanobiphenyl (5) reacts with 1,3-thiazolidin-2,4-dione (4) in a 1:1.1 molar ratio under heating at 75–80°C for 3 hours. The base (NaOH) deprotonates the thiazolidinone, enabling nucleophilic attack on the bromomethyl group. TBAB facilitates interfacial transfer, enhancing reaction efficiency. After workup, the crude product is recrystallized from acetone, yielding 43% of pale yellow crystals with a melting point of 216–218°C.

Critical Parameters

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents.

  • Catalyst Loading : TBAB at 5 mol% optimizes yield without emulsion formation.

  • Temperature Control : Exceeding 80°C leads to decomposition, while lower temperatures prolong reaction time.

Alternative Pathway via Tetrazole Intermediate

An alternative route involves synthesizing a tetrazole derivative followed by functionalization. This method, though lengthier, avoids handling volatile brominating agents.

Stepwise Synthesis and Bromination

Methylcyanobiphenyl (10) undergoes cycloaddition with sodium azide in toluene at 105–110°C for 18 hours to form tetrazole (11). The NH group is protected using trityl chloride (12), after which bromination with N-bromosuccinimide (NBS) and hydrogen peroxide yields bromomethyltetrazole (13). Subsequent reaction with 1,3-thiazolidin-2,4-dione in DMF at room temperature introduces the thiazolidinone moiety. Final deprotection with HCl/THF affords the target compound in 72% yield.

Advantages and Limitations

  • Yield Improvement : This method achieves higher overall yield (72%) compared to the single-step approach.

  • Complexity : Multiple protection/deprotection steps increase synthesis time and cost.

Characterization and Analytical Validation

Successful synthesis requires rigorous characterization. The compound’s structure is confirmed via:

Spectroscopic Techniques

  • ¹H NMR : Peaks at δ 3.58 (s, 2H, CH₂), 4.62 (s, 2H, CH₂), and 7.00–7.70 (aromatic protons) align with expected groups.

  • IR Spectroscopy : Bands at 1705 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (thiazolidinone ring) validate functional groups.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar biphenyl system and the thiazolidinone ring’s puckered conformation. Bond lengths (e.g., C–S = 1.76 Å) match theoretical values.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key ReagentsAdvantages
Nucleophilic Substitution433TBAB, NaOHSimplicity, fewer steps
Tetrazole Pathway7224NBS, Trityl chlorideHigher yield, avoids bromine gas

Scalability and Industrial Considerations

Both methods are scalable, but the tetrazole route’s higher yield makes it preferable for bulk production. However, solvent recovery (DMF, toluene) and catalyst recycling require optimization to reduce environmental impact. Recent advances in flow chemistry could mitigate these challenges by enabling continuous processing .

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Benzoic Acid Derivatives

Compound ClassReaction ConditionsYield (%)Reference
Azo-benzothiazolyl benzoic acid0–5°C, 1 h stirring in 10% NaOH70–85
Triazine-linked benzoic acid45°C, 1–1.25 h in 1,4-dioxane/EtOHQuantitative

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:
Contradictions often arise from tautomerism, crystallographic packing effects, or impurities. To address this:

  • Multi-Technique Validation : Combine 1^1H/13^13C NMR (e.g., DMSO-d6_6 solvent for resolving acidic protons) with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, triazine-linked derivatives showed unresolved signals in NMR due to overlapping peaks but were clarified via crystallography .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra, comparing them with experimental data .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphic forms affecting spectral data .

Basic: What in vitro models are suitable for evaluating its pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against targets like cyclooxygenase (COX) or tyrosine kinases using fluorometric/colorimetric substrates. For example, fluorinated benzoic acid derivatives showed anti-inflammatory activity via COX-2 inhibition .
  • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays. Compounds with thiazolidinone moieties often exhibit antiproliferative effects by inducing apoptosis .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., PPAR-γ for antidiabetic activity) .

Advanced: How can solubility and stability challenges be mitigated during formulation?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid group to sodium or potassium salts to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like nicotinamide to improve thermal stability and dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability and reduce degradation .

Basic: What computational tools aid in predicting its reactivity and interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., PPAR-γ, EGFR) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions .

Advanced: How to design environmental impact studies for this compound?

Methodological Answer:

  • Fate and Transport Analysis : Assess biodegradation (OECD 301 tests), photolysis (UV-Vis spectroscopy), and adsorption (e.g., soil column experiments) .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute/chronic toxicity. Analogous studies on fluorinated benzoic acids showed bioaccumulation potential in aquatic organisms .
  • Lifecycle Assessment (LCA) : Track synthetic byproducts and waste streams using GC-MS or HPLC to identify hazardous intermediates .

Basic: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm (method: 0.1% TFA in water/acetonitrile gradient) .
  • Elemental Analysis (CHNS) : Validate empirical formulas with ≤0.4% deviation from theoretical values .
  • Melting Point Analysis : Compare observed vs. literature values (±2°C) to detect impurities .

Advanced: How to optimize reaction yields in scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio) .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., diazonium coupling) .
  • Catalyst Screening : Test Pd/C, CuI, or enzyme catalysts for cross-coupling steps; for example, Suzuki-Miyaura reactions improved yields in triazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.